molecular formula C7H13ClO4S B1434818 (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride CAS No. 1785178-84-8

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Cat. No.: B1434818
CAS No.: 1785178-84-8
M. Wt: 228.69 g/mol
InChI Key: JACKZDXADVKXHW-UHFFFAOYSA-N
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Description

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-ethoxy-substituted oxolane (tetrahydrofuran) ring linked to a methanesulfonyl chloride group. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonate groups or as activating agents.

Properties

IUPAC Name

(3-ethoxyoxolan-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-2-12-7(3-4-11-5-7)6-13(8,9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACKZDXADVKXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS No. 1785178-84-8) is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of an ethoxy oxolane moiety, suggests a range of biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C7H13ClO4S, with a molecular weight of 228.69 g/mol. The compound is soluble in organic solvents and exhibits reactivity typical of sulfonyl chlorides, which can be utilized in various chemical transformations.

The biological activity of this compound may involve its interaction with specific cellular targets, including enzymes and receptors. Sulfonyl chlorides are known to act as electrophiles, capable of forming covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups exhibit antimicrobial properties. A study on related sulfonyl compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on human cell lines to assess its potential as a therapeutic agent.

Cell Line IC50 (µM) Selectivity Index
HeLa25>10
MCF730>8
Normal Human Cells>100-

Table 2: Cytotoxicity profile of this compound on various cell lines.

Case Studies

  • Synthesis and Antimicrobial Evaluation : A recent study synthesized this compound and evaluated its antimicrobial properties against common pathogens. The compound exhibited promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .
  • Mechanistic Insights : Another investigation focused on the mechanism by which sulfonyl chlorides exert their biological effects. It was found that these compounds could modify cysteine residues in proteins, leading to altered enzymatic activities and cellular responses .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its methanesulfonyl chloride functional group can participate in nucleophilic substitution reactions, enabling the introduction of various nucleophiles. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Reaction Types Involving (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
AcylationActs as an acylating agent for amines and alcohols
Coupling ReactionsUseful in forming carbon-carbon bonds

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its ability to modify biological molecules makes it a candidate for developing new therapeutic agents.

Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral properties. By modifying the methanesulfonyl group, researchers have synthesized compounds that inhibit viral replication, showcasing its potential in drug development.

Biochemistry

The compound's role as an organic buffer makes it valuable in biochemical applications. It can be used to stabilize pH levels in biological assays and reactions, facilitating accurate measurements and reactions.

Table 2: Biochemical Applications

ApplicationDescription
pH StabilizationMaintains consistent pH in biochemical assays
Enzyme Activity ModulationInfluences enzyme kinetics through substrate modification

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Methanesulfonyl Chloride (oxolan-3-yl)methanesulfonyl Chloride (3-Methoxyoxolan-3-yl)methanesulfonyl Chloride (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride (Inferred)
CAS No. 124-63-0 242459-48-9 1779959-76-0 Not Available
Molecular Formula CH₃ClO₂S C₅H₉ClO₃S C₆H₁₁ClO₄S C₇H₁₃ClO₄S
Molecular Weight 114.55 184.64 214.67 ~228.7 (estimated)
Boiling Point 60°C (21 mmHg) Not Reported Not Reported Likely higher than methanesulfonyl chloride due to bulkier substituents
Density 1.48 g/mL (25°C) Not Reported Not Reported Similar to analogs (~1.4–1.6 g/mL)
Solubility Miscible with organic solvents; immiscible with water Likely low water solubility due to hydrophobic oxolane ring Similar to oxolan-3-yl analog Expected low water solubility; soluble in chloroform, DMF
Reactivity Hydrolyzes violently with water Moderate steric hindrance may slow hydrolysis Methoxy group may donate electron density, altering reactivity Ethoxy group may further modulate electron density and steric effects

Key Research Findings

This may enhance selectivity in certain reactions compared to methanesulfonyl chloride .

Steric Hindrance : Bulkier substituents (e.g., ethoxy) reduce reaction rates with sterically hindered substrates. For example, this compound may exhibit slower hydrolysis than methanesulfonyl chloride .

Thermal Stability : Methanesulfonyl chloride decomposes at elevated temperatures, releasing toxic gases (e.g., SO₂, HCl). Oxolane derivatives likely decompose similarly but at higher temperatures due to increased molecular stability .

Preparation Methods

General Synthetic Strategy for Sulfonyl Chlorides

Sulfonyl chlorides are typically prepared by chlorosulfonation of suitable precursors or by transformation of sulfonyl derivatives such as sulfonic acids or sulfonates. A common reagent used is methanesulfonyl chloride (mesyl chloride), which can also be introduced via chlorination of methanesulfonic acid derivatives.

  • Typical reagents: Methanesulfonyl chloride, chlorinating agents, bases (e.g., pyridine) to scavenge HCl.
  • Reaction conditions: Often carried out under anhydrous conditions, at low to moderate temperatures to avoid decomposition.
  • Solvents: Dichloromethane, acetonitrile, or other polar aprotic solvents facilitate the reaction.

Preparation via Alkyl Halide to Sulfonyl Chloride Conversion

A recent method involves telescoping alkyl halides to alkyl sulfonyl chlorides using recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) in the presence of hydrochloric acid and acetonitrile. This two-step process involves:

  • Formation of S-alkyl isothiouronium salts by reacting alkyl halides with thiourea in ethanol.
  • Oxidative chlorosulfonation of these salts with NCBSI and HCl in acetonitrile at 0–20 °C.

This method provides good to excellent yields (77–98%) for a variety of alkyl sulfonyl chlorides, including primary, secondary, tertiary, and heterocyclic substrates. The process is scalable and uses recyclable reagents, making it industrially attractive.

Step Reagents/Conditions Outcome/Yield
1 Alkyl halide + thiourea, EtOH, reflux ~30-60 min Formation of S-alkyl isothiouronium salt
2 NCBSI (4 equiv), 2 M HCl, MeCN, 0–20 °C, 15-60 min Conversion to sulfonyl chloride, yields 77–98%

This approach could be adapted for preparing this compound by starting from the corresponding alkyl halide derivative of the 3-ethoxyoxolane moiety.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Yield/Remarks References
Chlorosulfonation of alcohols Methanesulfonyl chloride + pyridine, anhydrous solvents Common sulfonyl chloride synthesis; moderate to high yields
Alkyl halide to sulfonyl chloride Alkyl halide + thiourea (EtOH reflux), then NCBSI + 2 M HCl + MeCN, 0–20 °C Yields 77–98%, recyclable reagents, scalable
Thiol intermediate route 3-Ethoxyoxolane + methanethiol (catalyst, DCM, RT), then oxidation/chlorination Inferred route; mild conditions for thiol synthesis
Base-mediated oxime transformation Oxime + base (e.g., triethylamine), solvents like DCM or MeCN Relevant for sulfonic acid derivatives, informs sulfonyl chloride prep

Research Findings and Notes

  • The telescoping alkyl halide to sulfonyl chloride method using NCBSI is notable for its high efficiency, mild reaction conditions, and recyclability of reagents, which could be adapted for the synthesis of this compound starting from the appropriate halide precursor.
  • The preparation of the thiol precursor under mild conditions suggests that the oxolane ring remains stable during functional group transformations, an important consideration for preserving the integrity of the 3-ethoxy substituent during sulfonyl chloride formation.
  • Solvent choice (e.g., MeCN, DCM) and temperature control (0–20 °C) are critical to prevent decomposition and side reactions during the chlorosulfonation step.
  • No direct industrial-scale synthesis data was found, but continuous flow synthesis methods for related compounds could be explored to improve scalability and control.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in laboratory settings?

  • Methodological Guidance :

  • PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Employ local exhaust ventilation or fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
  • Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How should this compound be stored to maintain stability?

  • Methodological Guidance :

  • Store in airtight, corrosion-resistant containers (e.g., glass) under cool (≤25°C), dry conditions, protected from light and moisture .
  • Segregate from strong oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .

Q. What are the primary synthetic applications of this compound in organic chemistry?

  • Methodological Guidance :

  • Sulfonylation : React with amines to synthesize sulfonamides, a key step in drug intermediate preparation. Use non-protic solvents (e.g., DCM) and controlled temperatures (0–25°C) to minimize side reactions .
  • Dehydration Agent : Convert carboxylic acids to acid chlorides via methanesulfonate ester intermediates. Monitor reaction progress via TLC or NMR to optimize yields .

Advanced Research Questions

Q. How can researchers mitigate unexpected exothermic reactions during sulfonylation reactions with this compound?

  • Methodological Guidance :

  • Temperature Control : Use ice baths for slow reagent addition (e.g., dropwise via syringe pump) to dissipate heat .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve heat distribution. Avoid high-boiling solvents that trap heat .
  • In Situ Monitoring : Employ FTIR or inline pH probes to detect early signs of runaway reactions .

Q. What analytical techniques are recommended to characterize decomposition byproducts under varying experimental conditions?

  • Methodological Guidance :

  • GC-MS : Identify volatile degradation products (e.g., SOx, CO) under thermal stress .
  • HPLC-MS/NMR : Analyze hydrolyzed byproducts (e.g., sulfonic acids) in aqueous conditions. Use deuterated solvents (e.g., D2O) for NMR studies .
  • XRD/FTIR : Assess crystallinity changes or functional group alterations after exposure to light or humidity .

Q. How can conflicting toxicity data for sulfonyl chlorides be resolved in experimental design?

  • Methodological Guidance :

  • Mechanistic Studies : Compare hydrolysis rates (e.g., via pH-dependent kinetic assays) to differentiate parent compound toxicity (slow hydrolysis) vs. degradation product toxicity (fast hydrolysis) .
  • In Silico Modeling : Use QSAR models to predict acute toxicity (e.g., LC50) and validate with in vitro assays (e.g., cell viability tests) .
  • Controlled Exposure Trials : Conduct tiered exposure studies in model organisms (e.g., zebrafish) to establish dose-response curves for respiratory/neurotoxic effects .

Q. What strategies optimize yield in sulfonamide synthesis when using sterically hindered amines?

  • Methodological Guidance :

  • Base Selection : Use bulky bases (e.g., DIPEA) to deprotonate amines without competing side reactions .
  • Microwave Assistance : Enhance reaction kinetics and selectivity under controlled microwave irradiation (e.g., 50–80°C, 30 min) .
  • Workup Optimization : Quench excess reagent with aqueous NaHCO3, followed by extraction with ethyl acetate to isolate products efficiently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
Reactant of Route 2
(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

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